molecular formula C16H25NO2 B13887081 3,5-Ditert-butyl-4-methoxybenzamide

3,5-Ditert-butyl-4-methoxybenzamide

Cat. No.: B13887081
M. Wt: 263.37 g/mol
InChI Key: NTNOEDGCBQZDCN-UHFFFAOYSA-N
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Description

3,5-Ditert-butyl-4-methoxybenzamide is an organic compound with a complex structure characterized by the presence of tert-butyl groups and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Ditert-butyl-4-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-Ditert-butyl-4-hydroxybenzaldehyde as the primary starting material.

    Methoxylation: The hydroxyl group of the starting material is converted to a methoxy group using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Amidation: The methoxybenzaldehyde is then subjected to amidation using ammonia or an amine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Optimized Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized for maximum yield and purity.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,5-Ditert-butyl-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under controlled conditions.

Major Products

    Oxidation: Formation of 3,5-Ditert-butyl-4-methoxybenzoic acid.

    Reduction: Formation of 3,5-Ditert-butyl-4-methoxyaniline.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3,5-Ditert-butyl-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Ditert-butyl-4-methoxybenzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways related to inflammation, oxidative stress, or cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    3,5-Ditert-butyl-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.

    3,5-Ditert-butyl-4-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

3,5-ditert-butyl-4-methoxybenzamide

InChI

InChI=1S/C16H25NO2/c1-15(2,3)11-8-10(14(17)18)9-12(13(11)19-7)16(4,5)6/h8-9H,1-7H3,(H2,17,18)

InChI Key

NTNOEDGCBQZDCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(=O)N

Origin of Product

United States

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